molecular formula C7H5BrN4 B1275716 5-(3-Bromophenyl)-1H-tetrazole CAS No. 3440-99-1

5-(3-Bromophenyl)-1H-tetrazole

Cat. No. B1275716
Key on ui cas rn: 3440-99-1
M. Wt: 225.05 g/mol
InChI Key: UVKPUDRFBHSFJH-UHFFFAOYSA-N
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Patent
US07253190B2

Procedure details

Following the procedure in COMPOUND 3 for the synthesis of 5-(3-bromophenyl)-2H-tetrazole, 1,3-dicyanobenzene (2.0 g, 15.63 mmol) was employed to obtain 3-(2H-tetrazol-5-yl)benzonitrile.
[Compound]
Name
COMPOUND 3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
2 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:3]=[C:4]([C:8]2[N:9]=[N:10][NH:11][N:12]=2)[CH:5]=[CH:6][CH:7]=1.[C:13](C1C=CC=C(C#N)C=1)#[N:14]>>[N:12]1[NH:11][N:10]=[N:9][C:8]=1[C:4]1[CH:3]=[C:2]([CH:7]=[CH:6][CH:5]=1)[C:13]#[N:14]

Inputs

Step One
Name
COMPOUND 3
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1C=C(C=CC1)C=1N=NNN1
Name
Quantity
2 g
Type
reactant
Smiles
C(#N)C1=CC(=CC=C1)C#N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
N=1NN=NC1C=1C=C(C#N)C=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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